Cas no 80992-93-4 ((E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one)
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Chemical and Physical Properties
Names and Identifiers
-
- 3-Buten-2-one,4-[4-(trifluoromethyl)phenyl]-
- (Z)-4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
- 1-[4-(TRIFLUOROMETHYL)PHENYL]BUT-1-EN-3-ONE
- (3Z)-4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
- 1-[4-(Trifluoromethyl)phenyl]-1-buten-3-one
- 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one
- 4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
- 4-trifluoromethylbenzalacetone
- 4-trifluoromethylbenzylidene-acetone
- p-Trifluoromethylbenzalacetone
- Z)-4(4-Trifluoromethylphenyl)-but-3-en-2-one
- 4-[4-(Trifluoromethyl)phenyl]-3-buten-2-one (ACI)
- PS-6438
- D76311
- (E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
- (3E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
- 80992-93-4
- CHEMBL74630
- DTXSID70876673
- 3-Buten-2-one,4-(4-CF3-phenyl)-
- (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
- 115665-92-4
- 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-
- 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
- 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
- (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one
- SCHEMBL1405020
- MFCD00052848
- AKOS025310002
- (E)-4-(4-trifluoromethylphenyl)but-3-en-2-one
- CS-0142131
- EN300-7411432
- Z2315587077
- AKOS009159474
- (3E)-4-[4-(trifluoromethyl)phenyl]-3-buten-2-one
-
- MDL: MFCD00052848
- Inchi: 1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3
- InChI Key: PHVQEHOBDSECPV-UHFFFAOYSA-N
- SMILES: O=C(C)C=CC1C=CC(C(F)(F)F)=CC=1
Computed Properties
- Exact Mass: 214.06100
- Monoisotopic Mass: 214.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 3
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Uncertain
- Density: 1.206
- Boiling Point: 263 ºC
- Flash Point: 120 ºC
- Refractive Index: 1.495
- PSA: 17.07000
- LogP: 3.30760
- Solubility: Not determined
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 008440-1g |
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one |
80992-93-4 | 95%+ | 1g |
£45.00 | 2022-02-28 | |
| Fluorochem | 008440-5g |
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one |
80992-93-4 | 95%+ | 5g |
£200.00 | 2022-02-28 | |
| Fluorochem | 008440-10g |
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one |
80992-93-4 | 95%+ | 10g |
£375.00 | 2022-02-28 | |
| Alichem | A019108187-5g |
4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one |
80992-93-4 | 95% | 5g |
$487.92 | 2023-09-01 | |
| TRC | T900108-10mg |
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one |
80992-93-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T900108-50mg |
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one |
80992-93-4 | 50mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T900108-100mg |
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one |
80992-93-4 | 100mg |
$ 80.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003755-250mg |
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one |
80992-93-4 | 250mg |
389.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 003755-250mg |
1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one |
80992-93-4 | 250mg |
389CNY | 2021-05-08 | ||
| Apollo Scientific | PC1921-250mg |
4-[4-(Trifluoromethyl)phenyl]but-3-en-2-one |
80992-93-4 | 97% | 250mg |
£10.00 | 2024-05-26 |
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Ammonium chloride Solvents: Water ; rt
2.1 Reagents: Trifluoroacetic acid , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; 8 h, 70 °C
Production Method 4
Production Method 5
Production Method 6
Production Method 7
2.1 Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: Water ; 12 h, 100 °C
Production Method 8
Production Method 9
Production Method 10
Production Method 11
2.1 Reagents: Calcium carbonate Catalysts: Palladium diacetate Solvents: Methanol ; 10 - 30 min, rt
Production Method 12
Production Method 13
1.2 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; 16 h, rt
2.1 Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: Water ; 12 h, 100 °C
Production Method 14
2.1 Reagents: 4-Methylmorpholine Solvents: Dichloromethane ; 16 h, rt
3.1 Catalysts: 2,2′-Bipyridine , Palladium diacetate Solvents: Water ; 12 h, 100 °C
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Raw materials
- but-3-yn-2-one
- (4S)-4-tert-butyl-1,3-oxazolidin-2-one
- Borate(1-),tetrafluoro-
- 1-but-3-enyl-4-(trifluoromethyl)benzene
- 4-(Trifluoromethyl)benzaldehyde
- [4-(trifluoromethyl)phenyl]boronic acid
- 1-(Bromomethyl)-4-(trifluoromethyl)benzene
- Allylmagnesium Bromide (ca. 13% in Ethyl Ether, ca. 0.7mol/L)
- (Acetylmethylene)triphenylphosphorane
- 4-4-(Trifluoromethyl)phenylbutan-2-one
- (S,E)-4-(tert-butyl)-3-(3-oxobut-1-en-1-yl)oxazolidin-2-one
- P-trifluoromethylaniline
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Preparation Products
- 4,4-bis(4-(trifluoromethyl)phenyl)butan-2-one (2229929-51-3)
- 2-Butanone, 4-hydroxy-4-[4-(trifluoromethyl)phenyl]- (459840-85-8)
- 2-BUTANONE, 4-HYDROXY-4-[4-(TRIFLUOROMETHYL)PHENYL]-, (4R)- (502630-75-3)
- (S)-4-(tert-butyl)-3-((S)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one (2229929-16-0)
- (S)-4-(tert-butyl)-3-((R)-3-oxo-1-(4-(trifluoromethyl)phenyl)butyl)oxazolidin-2-one (2229929-15-9)
- (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one (80992-93-4)
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Suppliers
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
(E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one: A Comprehensive Overview
The compound (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one, also known by its CAS number 80992-93-4, is a highly specialized organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring and a conjugated enone system. The presence of the trifluoromethyl group imparts unique electronic and steric properties, making this compound valuable in both academic research and industrial applications.
Recent studies have highlighted the importance of (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one in the field of medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the design of kinase inhibitors. The enone system in the molecule is known to participate in Michael addition reactions, which are crucial in forming stable covalent bonds with target proteins. This property has led to its use in the synthesis of bioactive molecules with high selectivity and potency.
In addition to its role in drug discovery, (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one has found applications in organic synthesis as a versatile building block. Its ability to undergo various transformations, such as cycloadditions and oxidation reactions, makes it an invaluable tool for constructing complex molecular frameworks. Recent advancements in catalytic asymmetric synthesis have further enhanced its utility, enabling the production of enantiomerically enriched compounds with high efficiency.
The synthesis of (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the coupling of aryl halides with alkenes using palladium catalysts, followed by oxidation to form the enone system. Researchers have recently optimized these methods to improve yield and selectivity, making the synthesis more accessible for large-scale production.
From an environmental perspective, the stability and biodegradability of (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one have been subjects of interest. Studies indicate that the trifluoromethyl group enhances chemical stability, which is advantageous for applications requiring long-term performance. However, this same property raises concerns about its persistence in the environment. Ongoing research aims to develop sustainable methods for synthesizing and utilizing this compound to minimize its ecological footprint.
In conclusion, (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one (CAS No: 80992-93-4) stands out as a versatile and valuable compound with wide-ranging applications. Its unique structure, reactivity, and stability make it a focal point for both fundamental research and industrial innovation. As advancements in synthetic methodologies and green chemistry continue to emerge, this compound is expected to play an even more pivotal role in shaping the future of organic synthesis and drug discovery.
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